Clopidogrel is a widely used antiplatelet agent that plays a significant role in the management of ischemic cerebrovascular, cardiac, and peripheral arterial diseases. Despite its extensive use, the intricacies of its mechanism of action and the factors influencing its efficacy are not fully understood. Recent studies have shed light on the molecular interactions and genetic determinants that affect clopidogrel's function and its interaction with other biological molecules13.
In the field of cardiology, clopidogrel's efficacy is paramount for the prevention of stent thrombosis in patients with coronary artery disease. The clinical response to clopidogrel, however, varies due to genetic factors affecting its biotransformation into the active metabolite. Paraoxonase-1 (PON1) has been identified as a critical enzyme for clopidogrel bioactivation. The PON1 Q192R polymorphism determines the rate of active metabolite formation, influencing the risk of stent thrombosis and the degree of platelet inhibition. This genetic factor can potentially be used to assess the clinical efficacy of clopidogrel prospectively3.
Cloxyquin, a compound with various bioactivities, has been studied for its interaction with bovine serum albumin (BSA), which is essential for understanding its pharmacokinetic and pharmacodynamic properties. The interaction between cloxyquin and BSA occurs via a static process, forming a ground-state complex. This interaction is driven by hydrophobic forces and is crucial for the potential function of serum albumin as a carrier of cloxyquin in blood circulation. Although cloxyquin is not clopidogrel, the study of such interactions is relevant for understanding how drugs like clopidogrel could be transported and distributed in the body2.
Cloxacillin sodium monohydrate is classified as an antibacterial agent and is specifically effective against penicillin-resistant strains of Staphylococcus aureus. It is derived from 6-aminopenicillanic acid and is characterized by its ability to resist hydrolysis by certain beta-lactamases produced by bacteria. The compound has the following molecular formula: with a molecular weight of approximately 475.88 g/mol .
The synthesis of cloxacillin sodium monohydrate involves several key steps:
The molecular structure of cloxacillin sodium monohydrate has been elucidated using synchrotron X-ray powder diffraction techniques. It crystallizes in the orthorhombic space group P212121 with lattice parameters:
The structure features corner-sharing chains of sodium oxide polyhedra along the a-axis, where carboxylate groups chelate to sodium ions and bridge between them . The presence of water molecules in the crystal lattice enhances its stability and solubility.
Cloxacillin sodium monohydrate participates in various chemical reactions typical of beta-lactam antibiotics:
Cloxacillin exerts its antibacterial effect primarily through inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are crucial for cell wall integrity:
Cloxacillin sodium monohydrate exhibits several notable physical and chemical properties:
Cloxacillin sodium monohydrate is widely used in clinical settings for:
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6